molecular formula C11H15NO4S B8501445 Benzyl 4-sulfamoylbutanoate

Benzyl 4-sulfamoylbutanoate

Cat. No. B8501445
M. Wt: 257.31 g/mol
InChI Key: KEUZTACIPDSXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-sulfamoylbutanoate is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-sulfamoylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-sulfamoylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 4-sulfamoylbutanoate

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

benzyl 4-sulfamoylbutanoate

InChI

InChI=1S/C11H15NO4S/c12-17(14,15)8-4-7-11(13)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,12,14,15)

InChI Key

KEUZTACIPDSXTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cs2CO3 (0.51 eq) was added to a solution of 4-(aminosulfonyl)butanoic acid (1 M) in DMF. After 1 h, benzyl bromide (1 eq) was introduced and the reaction left to stir overnight before diluting with DCM and filtering. The filtered liquor was concentrated in vacuo, the residue taken up in DCM and washed with saturated aqueous NaHCO3, water and brine, before being dried over Na2SO4, filtered and concentrated in vacuo. Trituration of the residue with Et2O afforded the title compound as a white solid (27%). (ES+) m/z 280 (M+Na)+
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Yield
27%

Synthesis routes and methods II

Procedure details

4-Sulfamoylbutanoic acid (1.00 g, 5.98 mmol) was dissolved in DMF (6.00 mL). To this, cesium carbonate (994 mg, 3.05 mmol) and benzyl bromide (0.711 mL, 5.98 mmol) were added and the mixture was stirred at room temperature for 18 hours. The reaction was stopped by addition of water, and the organic layer was extracted with dichloromethane, washed with a saturated aqueous sodium bicarbonate solution and dried over anhydrous magnesium sulfate. The solvent was evaporated off under reduced pressure, and the residue was subjected to slurry purification using diethyl ether, to give Compound GM (940 mg, yield: 61%).
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